N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide typically involves multiple steps, starting with the preparation of the dioxolane ring. The dioxolane ring can be synthesized through a reaction involving 1,3-dioxolane and appropriate reagents under controlled conditions These reactions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide analogs with different substituents on the benzamide or dioxolane ring .
- Other benzamide derivatives with similar structural features but different functional groups .
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
63480-94-4 |
---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-[4-amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(19-10-11-20-15)13(8-5-9-16)17-14(18)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11,16H2,1H3,(H,17,18) |
InChI-Schlüssel |
LNEUVYPWOHZRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C(CCCN)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.